Ketanserinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76330-73-9 |
|---|---|
Molecular Formula |
C22H24FN3O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-[2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H24FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16,20,27H,9-14H2,(H,24,29) |
InChI Key |
CSAITASUWRGAOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2-(4-((4-fluorophenyl)hydroxymethyl)-1-piperidinyl)ethyl)-2,4-(1H,3H)quinazolinedione ketanserinol R 46,742 R 46742 R-46742 reduced ketanserin |
Origin of Product |
United States |
Historical Context and Research Significance of Ketanserinol
Evolution of Serotonin (B10506) Receptor Antagonism Research
The study of serotonin receptors has undergone considerable evolution since initial classifications in the mid-20th century. Early research in 1957 proposed the existence of at least two serotonin receptor subtypes, initially termed M and D receptors, based on their pharmacological profiles. wikipedia.orgnih.gov The D receptor was later found to be pharmacologically indistinguishable from the 5-HT2 receptor. nih.gov The development of selective antagonists was crucial in differentiating these receptor subtypes and understanding their roles. Ketanserin (B1673593), the parent compound of Ketanserinol, was a significant development in this field, being one of the first compounds identified as a selective antagonist of the serotonin 5-HT2A receptor, although it also showed affinity for other receptors like alpha-1 adrenergic and histamine (B1213489) H1 receptors. wikipedia.org The discovery and characterization of various serotonin receptor subtypes, including the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C), have been facilitated by the development of increasingly selective ligands, including both agonists and antagonists. news-medical.netguidetopharmacology.orgbmbreports.orgnih.govbiologists.com This ongoing research continues to reveal the intricate roles of these receptors and their potential as therapeutic targets. bmbreports.orgnih.gov
Identification of this compound as a Key Metabolite in Non-Clinical Models
Research into the pharmacokinetics and biotransformation of ketanserin in non-clinical models, such as rats and dogs, led to the identification and characterization of its metabolites. Studies using radiolabeled ketanserin in these animal models demonstrated that ketanserin undergoes extensive metabolism. nih.govnih.gov this compound was identified as a major metabolite formed through the reduction of the ketone function of ketanserin. nih.govnih.gov
Detailed analysis of the metabolic pathways in rats and dogs revealed several transformation routes for ketanserin, including aromatic hydroxylation, oxidative N-dealkylation, piperidine (B6355638) oxidation followed by ring scission, and the reduction of the ketone group leading to this compound. nih.gov In rats, metabolites resulting from the N-dealkylation pathway were prominent in urine, while hydroxyketanserin was a main metabolite in bile and feces. nih.gov In dogs, the N-dealkylation pathway was less significant, and this compound was found in larger relative amounts, particularly at higher doses. nih.gov Notably, in dogs, plasma levels of this compound were observed to exceed those of the parent drug, ketanserin, several hours after oral administration. nih.govnih.gov
Metabolite identification studies in non-clinical species are a crucial part of drug development to understand the metabolic fate of a compound and identify any disproportionate metabolites that might be present in humans at significantly higher levels than in animal models, which could have safety implications. fda.govsgs.comwuxiapptec.compharmaron.com The identification of this compound as a significant metabolite in these models provided valuable information regarding the metabolic profile of ketanserin.
Role of this compound as a Research Probe in Serotonin System Studies
While ketanserin itself has been extensively used as a research tool, particularly as a radioligand for studying 5-HT2 receptors in techniques like receptor binding assays and autoradiography wikipedia.org, its metabolite, this compound, has also played a role in research aimed at understanding the pharmacological profile of ketanserin and its metabolic products.
Pharmacological Characterization of Ketanserinol in Preclinical Systems
In Vitro Receptor Binding Affinity and Selectivity
In vitro receptor binding studies are fundamental to understanding the potential pharmacological profile of a compound by quantifying its affinity and selectivity for specific binding sites. While extensive quantitative binding data are available for the parent compound, Ketanserin (B1673593), information specifically detailing the binding affinities of Ketanserinol across a broad panel of receptors in the searched literature is less comprehensive.
Serotonin (B10506) 5-HT2 Receptor Family Interactions
This compound is recognized as a 5-HT2 receptor antagonist. Research indicates that this compound interacts with 5-HT2 receptors in isolated tissues, such as pulmonary and coronary arteries. capes.gov.brdntb.gov.ua The affinity of this compound for the 5-HT2A receptor has been reported to be approximately 1000-fold lower than that of its parent drug, Ketanserin. scispace.com Ketanserin itself is known to be a high-affinity antagonist for 5-HT2 receptors and shows selectivity, being about 20 times more selective for the 5-HT2A receptor over the 5-HT2C receptor. nih.govwikipedia.org The 5-HT2 receptor family, including 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G protein-coupled receptors involved in various physiological processes. capes.gov.brplos.org
Alpha-1 Adrenergic Receptor Interactions
Histamine (B1213489) H1 Receptor Interactions
Ketanserin is reported to be a high-affinity antagonist for the histamine H1 receptor. nih.govwikipedia.org Histamine H1 receptors are also G protein-coupled receptors involved in various physiological and pathophysiological processes, including allergic reactions and neurotransmission. imrpress.comnih.gov Although one source lists this compound as a 5-HT2, H1, and alpha-2 adrenoceptor antagonist, specific quantitative binding data for this compound at the H1 receptor were not found in the searched literature. medchemexpress.com
Exploration of Off-Target Receptor Binding Profiles
Preclinical characterization of a compound typically involves evaluating its binding profile across a range of potential off-targets to assess selectivity and potential for unintended interactions. Ketanserin is known to show lower affinity for various other targets in addition to its primary affinities. nih.govwikipedia.org While the general importance of off-target screening in preclinical development is recognized, detailed specific off-target receptor binding profiles or data for this compound were not provided within the scope of the searched literature. medchemexpress.comcnjournals.comnih.govbiorxiv.org
Presented below is a table summarizing available binding data, noting that comprehensive quantitative data specifically for this compound across all receptor types outlined were limited in the search results.
| Receptor Type | Ligand | Affinity Measure (e.g., Ki, IC50) | Value | Notes | Source |
| 5-HT2A | This compound | Affinity relative to Ketanserin | ~1000-fold lower | Affinity for 5-HT2A compared to parent drug Ketanserin. | scispace.com |
| 5-HT2 | This compound | Antagonist | - | Recognized as a 5-HT2 receptor antagonist. | medchemexpress.comresearchgate.net |
| 5-HT2 | Ketanserin | High Affinity Antagonist | - | High affinity for 5-HT2 receptors. | wikipedia.org |
| 5-HT2A vs 5-HT2C | Ketanserin | Selectivity | ~20-fold | More selective for 5-HT2A over 5-HT2C. | nih.gov |
| Alpha-1 Adrenergic | Ketanserin | Selective Antagonist | - | Selective antagonist with some affinity. | nih.govwikipedia.org |
| Histamine H1 | Ketanserin | High Affinity Antagonist | - | High affinity for H1 receptors. | wikipedia.org |
| Histamine H1 | This compound | Antagonist | - | Listed as an antagonist (specific data not found in search results). | medchemexpress.com |
Comparative Pharmacodynamics in Isolated Tissue Preparations
Studies utilizing isolated tissue preparations are valuable for assessing the functional effects of a compound independent of systemic influences. Investigations into this compound's pharmacodynamic effects in isolated tissues, particularly vascular smooth muscle, have been conducted, often in comparison or relation to its parent compound, Ketanserin.
Vascular Smooth Muscle Responses
This compound has been studied for its interaction with 5-HT2 receptors in isolated vascular smooth muscle preparations, including pulmonary and coronary arteries. capes.gov.brdntb.gov.ua The binding of 5-HT to 5-HT2A receptors in vascular tissue is known to mediate contractile responses. pharmacologycanada.org While the search results confirm this compound's interaction with 5-HT2 receptors in this context, specific quantitative data detailing its potency (e.g., IC50 for inhibiting agonist-induced contraction) in various isolated vascular smooth muscle preparations were not explicitly available in the provided snippets. capes.gov.brdntb.gov.uapharmacologycanada.org These types of studies typically involve measuring isometric force changes in tissue baths. scispace.comnih.govfrontiersin.org
Ocular Tissue Responses
Preclinical studies have explored the behavior of this compound in ocular tissues. Research in albino rabbits has provided data on the ocular pharmacokinetics of ketanserin and its metabolite, this compound. ctdbase.org This indicates investigations into how this compound is absorbed, distributed, metabolized, and eliminated within the eye.
Molecular Mechanisms Underlying Pharmacological Activity
The molecular mechanisms of this compound are closely related to, yet distinct from, those of its parent compound, ketanserin. Ketanserin is known to interact with several receptors, notably serotonin 5-HT2 receptors and alpha-1 adrenergic receptors. This compound, being a reduced form of ketanserin, exhibits altered receptor binding characteristics. nih.gov
Ligand-Receptor Interaction Dynamics
Ketanserin functions as an antagonist at serotonin 5-HT2 receptors and also possesses alpha-1 adrenergic receptor blocking properties. jkchemical.com Studies have shown that the reduction of the ketone group in ketanserin to the alcohol group, forming this compound, significantly impacts its affinity for certain receptors. Specifically, the reduction to this compound causes a substantial decrease in affinity for arterial 5HT2 receptors, approximately 1000-fold lower compared to ketanserin. nih.gov
The interaction of ligands with receptors involves specific binding dynamics, including affinity and selectivity, which are determined by the structural features of both the ligand and the receptor binding site. The altered chemical structure of this compound, compared to ketanserin, leads to different interaction dynamics with target receptors, particularly the 5-HT2 subtype.
| Compound | Affinity for Arterial 5HT2 Receptors (Relative to Ketanserin) |
| Ketanserin | 1x (High Affinity) |
| This compound | Approximately 1/1000x (Significantly Lower Affinity) |
This difference in affinity suggests that while this compound may retain some interaction with receptors targeted by ketanserin, its potency and potentially its pharmacological effects mediated through these receptors are considerably diminished. The binding of ligands like this compound to G-protein-coupled receptors (GPCRs), such as serotonin and adrenergic receptors, involves interactions within the transmembrane domains of the receptor.
Intracellular Signaling Pathway Modulation
Ligand binding to GPCRs triggers a cascade of intracellular signaling events. For receptors targeted by ketanserin, such as 5-HT2 and alpha-1 adrenergic receptors, these pathways typically involve G proteins. Activation of Gq/11 proteins, commonly associated with 5-HT2 receptors, leads to the activation of phospholipase C, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, leads to increased intracellular calcium concentrations and activation of protein kinase C (PKC). Alpha-1 adrenergic receptors also primarily couple to Gq/11 proteins, activating similar downstream pathways involving phospholipase C and protein kinase C.
Given that this compound exhibits significantly lower affinity for 5-HT2 receptors compared to ketanserin, its ability to modulate these specific intracellular signaling pathways via 5-HT2 antagonism is expected to be substantially reduced. While alpha-1 adrenergic receptor interaction by this compound is less extensively documented than that of ketanserin, any such interaction would similarly engage Gq/11 protein signaling pathways. The precise extent to which this compound modulates these or other intracellular pathways independently of high-affinity 5-HT2 binding requires specific investigation into its interactions with various receptor subtypes and downstream signaling components. Intracellular signaling pathways can involve complex networks, including pathways like the mitogen-activated protein kinase (MAPK) pathway, which can be influenced by GPCR activity.
Pharmacokinetic Investigations of Ketanserinol in Non Human Organisms
Absorption and Distribution Studies in Animal Models
Absorption and distribution studies in various animal models have explored how ketanserinol enters the systemic circulation and where it subsequently localizes within the body. These investigations often run in parallel with studies on the parent compound, ketanserin (B1673593), to delineate the metabolic fate and distribution patterns of both substances.
Tissue Distribution Profiles (e.g., plasma, specific organs)
Studies utilizing radiolabelled ketanserin in rats and dogs have indicated the presence of its major metabolite, this compound, in plasma and various tissues. In dogs, the proportion of this compound in plasma was observed to be more significant than that of the parent compound, ketanserin nih.gov. Investigations in lactating dogs administered ketanserin orally demonstrated the excretion of metabolites, including this compound, into milk at concentrations approximately four times higher than those in plasma nih.gov.
More specific tissue distribution analysis of this compound has been conducted in the eyes of albino rabbits following topical administration of a ketanserin solution. This compound levels were measured in several ocular tissues, including the corneal epithelium, corneal stroma/endothelium, aqueous humor, iris/ciliary body, conjunctiva, sclera, and lens nih.gov.
Blood-to-Plasma Concentration Ratios
Information specifically detailing the blood-to-plasma concentration ratios for this compound in non-human organisms was not available within the provided search results.
Transplacental Dynamics in Gestational Animal Models
Studies on the transplacental transfer of ketanserin in rats indicated limited passage of the parent drug across the placenta. Preferentially, metabolites were recovered from the combined fetuses, accounting for approximately 0.3% of the maternal radioactive dose nih.gov. While this suggests some placental transfer of metabolites, the specific transplacental dynamics and concentrations of this compound were not explicitly detailed in this context nih.gov.
Ocular Pharmacokinetics in Animal Models
The ocular pharmacokinetics of this compound have been investigated in albino rabbits following the topical application of ketanserin nih.gov. This compound, along with ketanserin, was quantified in various ocular tissues during and after the infusion period nih.gov. These studies revealed that this compound was detected in the corneal epithelium, corneal stroma/endothelium, aqueous humor, iris/ciliary body, conjunctiva, sclera, and lens nih.gov. Furthermore, in vitro metabolism studies using rabbit ocular tissues demonstrated that the conversion of ketanserin to this compound occurred in the corneal epithelium, iris/ciliary body, and bulbar and palpebral conjunctiva nih.gov.
The following table summarizes the ocular tissues where this compound was measured in albino rabbits:
| Ocular Tissue | Detection of this compound |
| Corneal Epithelium | Detected |
| Corneal Stroma/Endothelium | Detected |
| Aqueous Humor | Detected |
| Iris/Ciliary Body | Detected |
| Conjunctiva | Detected |
| Sclera | Detected |
| Lens | Detected |
Interactive Table: Ocular Tissue Distribution of this compound in Albino Rabbits
Metabolic Pathways and Biotransformation of this compound
This compound is recognized as a significant metabolite formed during the biotransformation of ketanserin in various species, including non-human organisms nih.govnih.govnih.gov. The primary metabolic pathway leading to the formation of this compound involves the reduction of the ketone functional group present in the ketanserin molecule nih.govnih.gov.
In Vivo Conversion to Parent Compound (Ketanserin) in Rats
Studies conducted in rats have demonstrated that upon administration, this compound can undergo in vivo conversion back to its parent compound, ketanserin popline.org. This metabolic interconversion resulted in higher plasma concentrations of ketanserin compared to this compound after this compound administration in rats popline.org. This finding suggests that the conversion of this compound back to ketanserin in vivo may play a role in prolonging the pharmacological activity associated with ketanserin, particularly as this compound itself has shown lower potency in in vitro studies compared to ketanserin popline.org.
Identification of Other Metabolites and their Disposition
This compound, also referred to as ketanserin-ol, is identified as a major metabolite of ketanserin in non-human organisms. nih.govnih.govnih.govjkchemical.commedkoo.com Studies in rats using radiolabeled ketanserin indicated that the parent drug was the main component of plasma radioactivity, suggesting that metabolites were rapidly cleared. nih.gov However, other research in rats reported that only ketanserin was detected in plasma after administration of the parent drug, implying that the pharmacological activity is primarily due to the parent compound. popline.orgnih.gov This may suggest differences based on experimental conditions or detection methods.
In contrast to rats, the metabolite ketanserin-ol was more prominent than ketanserin in the plasma of dogs. nih.gov Interestingly, when ketanserin-ol was administered to rats, it was converted back to ketanserin in vivo, leading to higher plasma concentrations of the parent drug compared to the metabolite. popline.orgnih.gov This suggests a potential metabolic pathway involving the conversion of the metabolite back to the parent compound in rats.
Further disposition studies in lactating dogs showed that metabolites, preferentially ketanserin-ol, were excreted into milk. nih.gov Concentrations of ketanserin-ol in milk were approximately four times higher than those in plasma in these animals. nih.gov Placental transfer of ketanserin in rats was found to be limited, with a small fraction of metabolites being recovered from the fetuses. nih.gov
Another metabolite, 6-hydroxyketanserin (B1217811), has also been studied in rats. popline.orgnih.gov Following subcutaneous administration, 6-hydroxyketanserin exhibited rapidly decreasing plasma levels, contributing to its shorter duration of action. popline.orgnih.gov
Protein Binding Dynamics in Animal Plasma
This compound and its parent compound, ketanserin, demonstrate significant binding to plasma proteins in animals. researchgate.net Studies investigating the plasma protein binding of ketanserin in rats and dogs have reported high binding percentages. nih.gov
Table 1: Plasma Protein Binding of Ketanserin in Animal Plasma
| Species | Plasma Protein Binding (%) | Source |
| Rat | 98.8 | nih.gov |
| Dog | 88.1 | nih.gov |
While the plasma protein binding of the metabolite ketanserin-ol has been reported for humans (81.2%), specific percentages for animal plasma were not explicitly detailed in the provided research snippets, although animal plasma was included in the study. nih.gov High plasma protein binding can influence drug distribution and elimination kinetics. turkupetcentre.netbioivt.comwikipedia.org
pH Dependence of Plasma Protein Binding
The extent of plasma protein binding for both ketanserin and its metabolite, ketanserin-ol, is highly dependent on pH. nih.gov Variations in pH can significantly impact the unbound fraction of a drug in plasma, which is the fraction available for distribution, metabolism, and excretion. turkupetcentre.netresearchgate.net Research comparing the effect of pH on plasma protein binding across species indicated a greater similarity between humans and dogs than between humans and rats. researchgate.net This highlights the importance of considering pH when evaluating protein binding in different animal models and extrapolating findings.
Elimination Kinetics in Animal Models
The elimination kinetics of this compound's parent compound, ketanserin, have been characterized in several animal models. Following intravenous administration to male rats and dogs, the plasma concentration-time profiles were well-described by a two-compartment model. nih.gov
Plasma clearance rates for ketanserin varied between species. The average plasma clearance was 3.8 ml/min/kg in male rats and 19.2 ml/min/kg in dogs. nih.gov
The apparent elimination half-life of ketanserin also showed species-dependent differences. It was approximately 1.5 hours in rabbits, ranged from 2 to 5 hours in rats, and varied from 3 to 15 hours in dogs. nih.gov
Table 2: Elimination Parameters of Ketanserin in Animal Models
| Species | Plasma Clearance (ml/min/kg) | Apparent Elimination Half-life (h) | Compartmental Model | Source |
| Rat | 3.8 | 2-5 | Two-compartment | nih.gov |
| Dog | 19.2 | 3-15 | Two-compartment | nih.gov |
| Rabbit | Not specified | 1.5 | Not specified | nih.gov |
The pharmacokinetics of ketanserin were found to be dose-related following both single and chronic intravenous and oral administration in rats and dogs. nih.gov This dose-dependent behavior could indicate that elimination pathways may become saturable at higher doses, potentially leading to non-linear kinetics, although the specific type of non-linear kinetics (e.g., Michaelis-Menten) was not explicitly detailed in the provided information. derangedphysiology.com Upon repeated dosing, a minor fraction of metabolites exhibited slower elimination compared to the parent drug. nih.gov
Synthetic Methodologies for Ketanserinol and Analogues
Development of Radiolabeled Ketanserinol for Research Applications
The development of radiolabeled compounds is crucial for in vivo research, such as Positron Emission Tomography (PET) studies. While direct information on the synthesis of radiolabeled this compound is limited in the provided results, the synthesis of radiolabeled altanserin (B1665730), a related compound, and its radiolabeled metabolite, altanserinol, provides a strong analogy. fishersci.ca
The radiosynthesis of [18F]altanserin has been described using a method that yields the product with good radiochemical purity. fishersci.ca This process involves starting materials like 4-(4-nitrobenzoyl)piperidine, which undergoes an 18F-for-NO2 displacement reaction using [18F]fluoride, Kryptofix americanelements.com, and K2CO3. fishersci.ca Subsequent steps would then lead to the radiolabeled analogue. Given that altanserinol is a metabolite of altanserin formed by ketone reduction, similar to how this compound is formed from ketanserin (B1673593), the synthesis of [18F]altanserinol likely involves the reduction of [18F]altanserin or a related radiolabeled precursor. fishersci.ca
The challenges in working with radiolabeled metabolites, such as their rapid metabolism and potential to cross the blood-brain barrier, highlight the complexity involved in their synthesis and application in research. fishersci.ca
Novel Chemical Synthesis Pathways
The provided search results offer glimpses into various synthetic strategies applied to quinazoline-2,4(1H,3H)-dione derivatives, which could potentially inform novel pathways for synthesizing this compound or its analogues. Studies have explored the synthesis of substituted quinazoline-2,4-diones through reactions involving different starting materials and reaction conditions. ncats.io Examples include the synthesis of Schiff bases of quinazoline-2,4-dione and the development of hybrid molecules. ncats.io
While no specific "novel" pathways solely for this compound synthesis are explicitly detailed, the ongoing research into the synthesis of related compounds suggests that alternative or improved routes could be developed. These might involve exploring different coupling strategies, utilizing novel catalysts for the selective reduction of the ketone, or developing stereoselective methods to directly synthesize individual enantiomers of this compound. The synthesis of complex quinazoline (B50416) derivatives for various biological activities underscores the chemical methodologies available for constructing the core structure of this compound and its analogues. ncats.io
Analytical Techniques for Quantitative Research of Ketanserinol
Chromatographic Methodologies (HPLC, LC-MS/MS)
Chromatographic techniques, notably High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely utilized for the separation and quantification of ketanserinol in complex biological samples. These methods offer the necessary specificity and sensitivity to distinguish this compound from endogenous compounds and co-administered substances.
A sensitive and selective reversed-phase HPLC assay with fluorescence detection has been developed and validated for the simultaneous quantification of ketanserin (B1673593) and this compound in human plasma. nih.govresearchgate.net This method involves a sample preparation step using solid-phase extraction. nih.govresearchgate.net The chromatographic separation is typically performed on a C18 column. nih.govresearchgate.net A specific method utilized a Hypersil BDS column (100 x 4.5 mm, 3 µm particle size) with a mobile phase composed of acetate (B1210297) buffer (0.01 M, pH 4.9), methanol, and acetonitrile (B52724) in a 52:40:8 (v/v/v) ratio. nih.govresearchgate.net
LC-MS/MS is another powerful chromatographic technique frequently employed in bioanalysis for its high sensitivity and selectivity. researchgate.netmeasurlabs.comeag.com It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection and quantification of target analytes in trace quantities within complex matrices. measurlabs.comeag.com While specific details regarding a dedicated LC-MS/MS method solely for this compound were not extensively detailed in the provided information, LC-MS/MS is a standard technique for quantifying drugs and metabolites in biological fluids and is applicable to this compound analysis, particularly when higher sensitivity or multiplexing with other analytes is required. researchgate.netnih.gov The technique typically involves ionization of the separated components followed by fragmentation and detection of specific mass-to-charge ratios in a tandem mass spectrometer. eag.com
Spectroscopic Detection and Quantification Methods (e.g., Fluorescence Detection)
Spectroscopic methods play a crucial role in the detection and quantification of this compound, often coupled with chromatographic separation. Fluorescence detection is a particularly suitable method for compounds that exhibit native fluorescence or can be derivatized to become fluorescent. This compound, being structurally related to ketanserin, which has been quantified using fluorescence detection, can also be amenable to this technique. nih.govresearchgate.net
In the reported HPLC method for ketanserin and this compound in plasma, fluorescence detection was employed with excitation and emission wavelengths set at 332 nm and 410 nm, respectively. nih.govresearchgate.net Fluorescence spectroscopy is known for its high sensitivity, allowing for the detection of analytes at low concentrations. jascoinc.com The principle involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. jascoinc.com
Bioanalytical Method Validation in Preclinical Matrices
Bioanalytical method validation is a critical process to ensure the reliability, accuracy, and reproducibility of quantitative data obtained from biological samples in preclinical studies. wuxiapptec.comeuropa.eu This validation is essential for supporting pharmacokinetic (PK) and toxicokinetic (TK) studies. wuxiapptec.comeuropa.eu Key validation parameters typically assessed include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. researchgate.netnih.gov
For the quantitative analysis of this compound in preclinical matrices (e.g., plasma from animal models), the developed analytical method, such as the described HPLC method with fluorescence detection, must undergo rigorous validation according to regulatory guidelines. europa.eu
The validation of the HPLC method for ketanserin and this compound in human plasma provides an example of the parameters assessed. The calibration curves were linear over a specific concentration range. nih.govresearchgate.net Precision and recovery were also evaluated. nih.govresearchgate.net
| Parameter | Ketanserin | This compound |
| Linearity (r²) | 0.999 | 0.999 |
| Range (ng/mL) | 0-400 | 0-400 |
| Repeatability (%) | 3.1 | 3.0 |
| Reproducibility (%) | 10.5 | 9.1 |
| Limit of Quantification (ng/mL) | 2.0 | 2.0 |
| Mean Recovery (%) | 60 | 60 |
Table 1: Performance Characteristics of an HPLC Method for Ketanserin and this compound in Plasma nih.govresearchgate.net
Validation in preclinical matrices specifically addresses potential differences in matrix composition between species and ensures the method's applicability to the intended study samples. wuxiapptec.comdrugdiscoverytrends.com The use of appropriate blank matrix from the relevant preclinical species is crucial during validation to assess matrix effects and ensure accurate quantification. drugdiscoverytrends.comnih.gov
Preclinical Research Models Utilizing Ketanserinol
In Vitro Cellular and Subcellular Systems
In vitro models provide a controlled environment to study the effects of ketanserinol at the cellular and subcellular levels, allowing for detailed analysis of specific interactions without the complexity of a whole organism.
Isolated Cell Lines and Primary Cell Cultures
Isolated cell lines and primary cell cultures are fundamental tools in preclinical research, offering simplified systems to study specific cellular processes and responses to compounds like this compound. Primary cell cultures, derived directly from tissues, are valued for their ability to more closely mimic in vivo physiological conditions compared to immortalized cell lines, although they can be more challenging to culture and have limited proliferation capacity. frontiersin.orgbiocompare.commdpi.com Techniques for obtaining primary cell cultures typically involve dissociating tissue specimens using enzymatic digestion, chemical treatment, or mechanical disaggregation to yield a uniform cell population. frontiersin.orgbiocompare.com These isolated cells can then be cultured as monolayers or in three-dimensional structures. frontiersin.org Characterization of primary cell lines is essential to confirm their origin, purity, and relevant features. frontiersin.org Cell culture techniques are widely used in cell biology, biotechnology, and medical research, providing a reliable source for studying the biology and molecular characteristics of various cell types. nih.govnih.gov
Tissue Homogenates and Membrane Preparations
Tissue homogenates and membrane preparations are utilized to investigate the interactions of compounds with specific cellular components, such as receptors or enzymes embedded within cell membranes. These preparations allow for the study of binding affinities and enzymatic activity in a cell-free system. For instance, plasma membranes can be isolated from cultured cells and tissues using methods like aqueous two-phase partition, which can yield preparations that are over 90% plasma membrane-derived. nih.gov This technique, unlike some centrifugation methods, can be applied to different types of cultured cells and tissues. nih.gov Membrane preparations, such as those from pulmonary and coronary arteries, have been used to study the interaction of ketanserin (B1673593) and its metabolite, this compound, with 5-HT2 receptors. researchgate.net Homogenates of tissues, such as the human amniotic membrane, have also been prepared and used in in vitro assays to study various biological effects. frontiersin.orgfrontiersin.org
Liver Microsomal Assays (Non-human)
Non-human liver microsomal assays are in vitro systems used to evaluate the metabolic fate of compounds, providing insights into how enzymes, particularly cytochrome P450 enzymes located in the liver microsomes, metabolize a drug candidate. These assays are important for understanding the potential for metabolic clearance and the formation of metabolites. Liver microsomes from various animal species are used in these assays to study phase I and phase II metabolism. wuxiapptec.com While in vitro-in vivo extrapolation using microsomes and hepatocytes is a highly optimized method for predicting clearance, species differences in metabolic rates and pathways can exist. mdpi.commmv.org Studies have investigated the comparative metabolism of compounds using liver microsomes from different species, highlighting that the relevance of animal microsomes as a direct model for human pharmacokinetics can vary. mdpi.comnih.gov Optimization of microsomal stability screening assays in formats like 96-well plates allows for higher throughput analysis of drug discovery candidates. researchgate.net
In Vivo Animal Model Applications
In vivo animal models are essential for studying the effects of this compound within a complex biological system, allowing for the assessment of its pharmacokinetics, pharmacodynamics, and potential efficacy in disease models. Choosing the appropriate animal model is crucial for translational relevance. modernvivo.com
Rodent Models (Rats, Mice)
Rodent models, particularly rats and mice, are widely used in preclinical research due to their genetic tractability, relatively low cost, and well-characterized physiology. frontiersin.orgjanvier-labs.com Various strains of mice and rats are available as model organisms for experiments. frontiersin.orgjanvier-labs.com These models are employed to study a wide range of biological processes and disease states. For example, rodent models are used in research related to depression, cardiovascular disease, and the effects of various compounds. nih.govmedchemexpress.eumdpi.com Studies involving ketanserin and its effects on serotonin (B10506) receptors have been conducted in rats. nih.gov Pharmacokinetic and tissue distribution studies of ketanserin have also been performed in rats, providing data on plasma levels, clearance, volume of distribution, and tissue concentrations. nih.gov
Rabbit Models
Rabbit models are also utilized in preclinical research for specific applications. The New Zealand White rabbit is a commonly used breed in research. navs.orgscielo.br Rabbits are employed in studies of cardiovascular disease, as well as in ocular research. navs.orgdntb.gov.uaresearchgate.net Pharmacokinetic and tissue distribution studies of ketanserin have included rabbits, providing comparative data alongside other species like rats and dogs. nih.gov These studies have examined plasma kinetics and the distribution of ketanserin and its metabolite, this compound, in various tissues. nih.gov The rabbit is considered an adequate model for experimental studies in various medical and dental sciences. scielo.br
Canine Models
Studies in canine models have investigated the biotransformation and excretion of ketanserin, the parent compound of this compound. Following oral administration in dogs, ketanserin is well absorbed and extensively metabolized. The excretion of metabolites is relatively rapid, with approximately 90% eliminated within 4 days. In dogs, the excretion of radioactivity with feces (48-67%) was found to exceed that with urine (27-43%). Metabolic pathways of ketanserin in dogs include aromatic hydroxylation, oxidative N-dealkylation, reduction of the ketone function, and piperidine (B6355638) oxidation followed by ring scission nih.gov.
Specifically regarding this compound, research indicates that in dogs receiving higher doses of ketanserin, larger relative amounts of this compound, resulting from the ketone reduction of ketanserin, were observed compared to hydroxylated metabolites. Plasma levels of this compound in dogs were found to exceed those of the parent drug, ketanserin, starting from approximately 5 hours after oral dosing nih.gov. Pharmacokinetic studies in dogs after intravenous administration of ketanserin showed that plasma levels could be described by a two-compartment model. The apparent elimination half-life of ketanserin in dogs ranged from 3 to 15 hours nih.gov. Distribution studies in dogs indicated an almost immediate equilibrium between plasma and tissues following intravenous or oral administration nih.gov. No undue accumulation or retention of ketanserin or this compound was found in any tissue in dogs treated orally with ketanserin for up to 12 months nih.gov.
Calf Artery Models
Calf artery models, specifically using bovine pulmonary arteries and large coronary arteries, have been utilized to study the interaction of ketanserin and its metabolite, this compound, with 5-HT₂ receptors nih.govscilit.comcapes.gov.br. These ex vivo studies compared the contractions induced by 5-hydroxytryptamine (5HT) in cocaine-treated arterial strips nih.gov.
Ketanserin was found to be a competitive antagonist of the effects of 5HT in both large coronary arteries and pulmonary arteries from calves. The affinity values (expressed as -log mol/l KB values) for ketanserin were 9.5 for large coronary arteries and 9.4 for pulmonary arteries nih.gov.
This compound was also identified as a competitive antagonist of the effects of 5HT in these calf arteries. However, the affinity of this compound for arterial 5HT₂ receptors was approximately 1000-fold lower than that of ketanserin nih.gov. The KB values (-log mol/l) for this compound were 6.5 for large coronary arteries and 6.4 for pulmonary arteries nih.gov.
A combination of ketanserin and this compound antagonized the 5HT effects in a manner consistent with competition of the two compounds for a single class of receptors in both artery types nih.gov. These findings support the assumption that the smooth muscle 5HT receptors in both calf pulmonary and large coronary arteries are of the 5HT₂ class nih.gov.
The reduction of the ketone group in ketanserin to the alcohol (forming this compound) leads to a significant decrease in affinity for arterial 5HT₂ receptors nih.gov.
Affinity of Ketanserin and this compound for 5HT₂ Receptors in Calf Arteries
| Compound | Artery Type | KB Value (-log mol/l) |
| Ketanserin | Large Coronary Artery | 9.5 |
| Ketanserin | Pulmonary Artery | 9.4 |
| This compound | Large Coronary Artery | 6.5 |
| This compound | Pulmonary Artery | 6.4 |
Ex Vivo Organ and Tissue Perfusion Systems
Ex vivo organ and tissue perfusion systems are valuable tools in preclinical research, allowing for the study of drug effects in a controlled environment outside the body frontiersin.orghopkinsmedicine.orgtno.nladinstruments.comadinstruments.comfrontiersin.orgdmt.dkmadeinamerica.gov. These systems maintain the physiological function of isolated organs or tissue preparations, enabling researchers to investigate responses to various stimuli, including pharmacological agents adinstruments.comugobasile.comorchidscientific.comnih.gov. Conditions such as temperature, oxygenation, nutrient supply, and pH can be precisely controlled adinstruments.comadinstruments.com.
While the provided search results discuss the general application and benefits of ex vivo organ and tissue perfusion systems in pharmacological research, including studies on vascular function and drug effects on isolated tissues adinstruments.comadinstruments.comdmt.dkmadeinamerica.govugobasile.comorchidscientific.comnih.gov, specific detailed research findings directly utilizing this compound in such systems beyond the calf artery models (which can be considered a type of ex vivo tissue study) were not extensively detailed in the search results. The calf artery studies mentioned in section 6.2.4 represent a specific application of ex vivo tissue bath methodology to investigate this compound's interaction with serotonin receptors in isolated vascular tissue nih.gov.
Ex vivo perfusion techniques are recognized for their ability to provide accurate drug development data and bridge the gap between in vitro and in vivo studies, allowing for the measurement of parameters like absorption, distribution, metabolism, and excretion (ADME) in a more physiologically relevant context than simple in vitro models tno.nl. They are used to study the effects of drugs on isolated tissues like smooth muscle, cardiac muscle, and skeletal muscle preparations orchidscientific.com. The methodology involves recording isometric or isotonic tissue contractions or relaxations in response to drugs or electrical stimuli ugobasile.comorchidscientific.comnih.gov.
Structure Activity Relationship Sar Studies of Ketanserinol Derivatives
Identification of Pharmacophore Elements
Pharmacophore elements are the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response nih.gov. For ketanserinol and related 5-HT2A antagonists, key pharmacophore elements are generally considered to include:
An aromatic ring system (present in the quinazolinedione moiety of this compound).
A basic nitrogen atom (the piperidine (B6355638) nitrogen).
A hydrogen bond acceptor (the hydroxyl group in this compound, derived from the carbonyl in ketanserin (B1673593), and potentially oxygen atoms in the quinazolinedione ring).
Hydrophobic regions (associated with the aromatic rings and the piperidine ring).
The reduction of the benzylic carbonyl group in ketanserin to the hydroxyl group in this compound significantly impacts affinity for 5-HT2 receptors nih.gov. This suggests the carbonyl group in ketanserin plays a prominent role in anchoring or orienting the molecule at the 5-HT2A receptor, and its modification alters this interaction nih.gov.
Impact of Structural Modifications on Receptor Interactions
Structural modifications to the this compound molecule can have a profound impact on its interaction with serotonin (B10506) receptors. Studies comparing ketanserin and this compound have shown that the reduction of the ketone to an alcohol results in an approximately 1000-fold decrease in affinity for arterial 5-HT2 receptors nih.gov. This highlights the importance of the carbonyl group for high-affinity binding in the parent compound, ketanserin nih.gov.
Further modifications to the piperidine ring or the quinazolinedione system in ketanserin analogues have been explored to understand their influence on 5-HT2A affinity and selectivity nih.gov. For instance, variations in the benzylic substituent (from carbonyl to alcohol to methylene) and changes in the piperidine N-alkyl chain length can non-parallelly influence binding, suggesting multiple possible binding modes for these analogues nih.gov. The presence of a second ring nitrogen atom can further affect binding nih.gov. While the core structure can be modified, the nature of the benzylic substituent appears to be a significant determinant of how these agents bind at 5-HT2A receptors nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate a set of molecular descriptors (representing physicochemical properties and structural features) to a quantitative measure of biological activity wikipedia.orgyoutube.com. QSAR studies on this compound derivatives, or related 5-HT2A antagonists, would aim to identify the specific molecular properties that are statistically correlated with receptor binding affinity or functional activity.
While specific QSAR models for this compound were not extensively detailed in the search results, QSAR is a common approach in medicinal chemistry to understand the relationship between chemical structure and biological activity for series of compounds targeting receptors like 5-HT2A youtube.comyoutube.com. Such models can help predict the activity of new, untested derivatives and provide further insights into the key structural features governing interactions with the receptor. Factors like lipophilicity (log P/log Kow), electronic properties, and the presence of specific functional groups are often considered as descriptors in QSAR models researchgate.net.
Computational Modeling and In Silico Docking Studies
Computational modeling and in silico docking studies are valuable tools for investigating the potential binding modes and interactions of ligands with their target receptors at a molecular level researchgate.net. For this compound and its derivatives interacting with the 5-HT2A receptor, these studies can:
Predict the preferred orientation and conformation of the ligand within the receptor binding site.
Identify key amino acid residues in the receptor that interact with specific parts of the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.
Emerging Research Avenues and Methodological Advancements for Ketanserinol Studies
Advanced Spectroscopic and Imaging Techniques for Receptor Occupancy
Advanced spectroscopic and imaging techniques, particularly Positron Emission Tomography (PET), are crucial for quantifying receptor occupancy of compounds targeting the serotonin (B10506) system researchgate.netlabcorp.com. While ketanserin (B1673593) itself has been used as a radioligand or in conjunction with radiolabeled compounds to study 5-HT2 receptor distribution and occupancy in the human brain, the direct application of these advanced techniques specifically for ketanserinol receptor occupancy is less documented in the provided results wikipedia.orgresearchgate.net. However, the general principles of using radiolabeled ligands and techniques like autoradiography for ex vivo receptor occupancy studies are well-established and could be adapted for this compound if a suitable radioligand were developed sygnaturediscovery.comevotec.com. Spectroscopic methods in general, such as UV-Vis and NMR, are fundamental analytical tools for characterizing chemical compounds and their interactions, which could support this compound research nih.govsolubilityofthings.comespublisher.com.
Exploration of Indirect Pharmacological Contributions from this compound Conversion
The relative plasma levels of ketanserin and this compound have been studied in humans and rats.
| Species | Compound | Relative Plasma Level (compared to Ketanserin) | Notes | Source |
| Human | This compound | 1.6-times (parenteral) to 3.2-times (oral) higher | Negligible pharmacological activity | nih.govresearchgate.net |
| Rat | This compound | Lower than Ketanserin after Ketanserin administration | Converted in vivo to Ketanserin | popline.org |
| Rat | Ketanserin | Higher than this compound after this compound administration | Indicates conversion from metabolite | popline.org |
Future Directions in Non-Clinical Pharmacological Targets Research
Future non-clinical research on this compound could involve further investigation into its low-affinity interactions with 5-HT2 receptors using more sensitive techniques to fully characterize its direct pharmacological profile nih.gov. Given its metabolic relationship with ketanserin and the potential for interconversion, understanding the enzymes and pathways involved in the conversion of this compound back to ketanserin could be a focus popline.orgnih.gov. While this compound's direct pharmacological activity is considered negligible in the context of ketanserin's primary effects, research could explore if it possesses any other subtle or indirect non-serotonergic targets or cellular effects that might contribute to physiological outcomes, potentially utilizing advanced in vitro models or high-throughput screening approaches medchemexpress.comnih.gov. The development of novel, highly sensitive analytical methods will continue to be crucial for these investigations ijert.orgnih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
